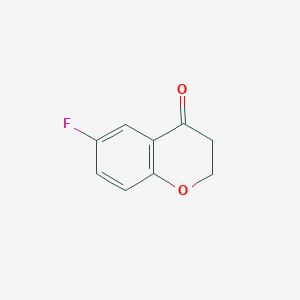

6-Fluorochroman-4-one

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-fluoro-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWBBIJZMIGAZHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00217035 | |

| Record name | 6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00217035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66892-34-0 | |

| Record name | 6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66892-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066892340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00217035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.446 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Step 1: Synthesis of 2-(4-Fluorophenoxy)but-2-enedioic Acid

p-Fluorophenol reacts with dimethyl butyn in methanol under triethylamine catalysis at 10–15°C. The intermediate dimethyl ester undergoes in situ hydrolysis with aqueous sodium hydroxide (25–35°C, 3 hours), followed by hydrochloric acid acidification to yield 2-(4-fluorophenoxy)but-2-enedioic acid. Key parameters include:

Step 2: Cyclization to 6-Fluoro-4-oxo-4H-chromene-2-carboxylic Acid

The diacid intermediate is suspended in sulfuric acid (≥90% concentration) at 25–30°C for 5 hours. Cyclization generates 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid, isolated via ice-water quenching and filtration:

Step 3: Hydrogenation to 6-Fluorochroman-2-carboxylic Acid

The chromene derivative undergoes catalytic hydrogenation (5% Pd/C, 2.0 MPa H₂, 70–80°C) in glacial acetic acid. Saturation of the pyran ring produces 6-fluorochroman-2-carboxylic acid:

Table 1: Comparison of Key Steps in Route 1

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | MeOH, Et₃N, NaOH | 85 | 98.5 |

| 2 | H₂SO₄, 25–30°C | 98.2 | 99.8 |

| 3 | Pd/C, H₂, AcOH | 88.4 | 99.8 |

Alternative Route via Methoxylation and Michael Addition

A second approach (JP6092956B) utilizes methoxylation of p-fluorophenol followed by AlCl₃-catalyzed Fries rearrangement and Michael addition with maleic anhydride.

Methoxylation and Fries Rearrangement

p-Fluorophenol is methylated to 4-fluoro-2-methoxyphenol, which undergoes Fries rearrangement with AlCl₃ to form 3-(4-fluoro-2-hydroxyphenyl)-3-oxopropanoic acid.

Michael Addition and Cyclization

Reaction with maleic anhydride under acidic conditions induces Michael addition, forming 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid. Subsequent hydrogenation parallels Route 1.

Table 2: Comparative Analysis of Both Routes

Critical Reaction Optimization Strategies

Solvent and Temperature Control

Catalyst Efficiency

Acid Selection in Cyclization

Sulfuric acid (≥90%) outperforms alternatives like polyphosphoric acid:

Challenges in 6-Fluorochroman-4-one Synthesis

While the above routes produce 6-fluorochroman-2-carboxylic acid, obtaining the 4-one derivative requires additional steps:

Decarboxylation Considerations

Selective Ketone Retention

-

Hydrogenation conditions : Pd/C at ≤3.0 MPa H₂ preserves the 4-ketone group while saturating the chromene ring.

-

Acid stability : The 4-ketone remains intact in H₂SO₄ at ≤30°C during cyclization.

Industrial-Scale Adaptations

Continuous Flow Processing

化学反应分析

Oxidation Reactions

The ketone group and aromatic system in 6-fluorochroman-4-one allow selective oxidation under controlled conditions.

-

Mechanistic Insight : Iodine-mediated oxidation proceeds via radical intermediates, leading to full aromatization of the dihydropyran ring. This enhances conjugation, making the product suitable for optoelectronic applications .

Reduction Reactions

Reduction of the ketone group enables access to alcohol derivatives, expanding utility in medicinal chemistry.

-

Key Data : Reduction with NaBH<sub>4</sub> yields 6-fluorochroman-4-ol in >80% purity, confirmed by <sup>1</sup>H NMR (δ 4.35–4.49 ppm for hydroxyl proton) .

Nucleophilic Substitution

The electron-deficient aromatic ring (due to fluorine) facilitates nucleophilic aromatic substitution (NAS).

-

Example : Reaction with 4-dimethylaminobenzylamine yields a derivative with high binding affinity to β-amyloid plaques (K<sub>i</sub> = 9.10 nM), used in Alzheimer’s diagnostics .

Aldol Condensation

The ketone group participates in aldol reactions to form α,β-unsaturated carbonyl derivatives.

| Reaction Type | Reagents/Conditions | Products | Applications | Sources |

|---|---|---|---|---|

| Crossed Aldol | Aldehydes, DIPA, MW irradiation | 2-Alkyl-chroman-4-ones | Antiparasitic agents (e.g., inhibition of T. brucei) |

-

Synthetic Protocol : Microwave-assisted aldol condensation with pentanal yields 2-pentylchroman-4-one (55% yield), characterized by <sup>13</sup>C NMR (δ 192.7 ppm for ketone) .

Cyclization Reactions

This compound serves as a precursor for heterocyclic systems via cyclocondensation.

科学研究应用

Pharmaceutical Development

6-Fluorochroman-4-one serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and cancer. Its structural similarity to chroman-4-one allows it to exhibit a range of biological activities.

Key Findings:

- Anticancer Activity: Research indicates that derivatives of chroman-4-one, including this compound, demonstrate notable anticancer properties. For example, certain derivatives have shown IC50 values as low as 0.5 µM against cancer cell lines such as K562 (chronic myeloid leukemia) and MDA-MB-231 (breast cancer) .

- Mechanism of Action: The compound is believed to enhance binding affinity to cancer targets due to the presence of the fluorine atom, which increases lipophilicity and facilitates interaction with biological membranes .

Fluorescent Probes

In biological imaging, this compound is utilized to create fluorescent probes that enhance the visualization of cellular processes in real-time. These probes are essential for studying dynamic biological systems and can be employed in various imaging techniques.

Applications:

- Cellular Imaging: The compound's fluorescent properties allow it to be used in tracking cellular activities, making it valuable for research in cell biology and pharmacology .

Material Science

In material science, this compound is incorporated into polymer formulations to enhance thermal stability and mechanical properties. Its unique chemical structure contributes to the development of advanced materials with improved performance characteristics.

Research Insights:

- Thermal Stability: Studies have shown that polymers containing this compound exhibit enhanced thermal stability compared to conventional materials, making them suitable for high-performance applications .

Agricultural Chemicals

The compound is being explored for its potential use as a pesticide or herbicide. Its targeted approach to pest control aims to reduce environmental impact while maintaining efficacy.

Potential Benefits:

- Reduced Environmental Impact: By focusing on specific pests with minimal collateral damage to non-target species, this compound could contribute to more sustainable agricultural practices .

Research in Organic Chemistry

As a subject of study for organic chemists, this compound aids in exploring new synthetic pathways and reaction mechanisms. Its reactivity allows researchers to investigate novel chemical transformations.

Synthetic Routes:

- Common methods for synthesizing this compound include nucleophilic aromatic substitution reactions involving fluorinated benzene derivatives .

Case Study 1: Anticancer Activity Evaluation

A study evaluated various chromanone derivatives against multiple cancer cell lines, revealing that compounds with fluorine substitutions exhibited enhanced cytotoxicity. The findings support the hypothesis that fluorinated analogs can improve therapeutic efficacy against tumors.

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | K562 | 0.5 |

| This compound | MDA-MB-231 | 0.7 |

Case Study 2: Mechanochemical Synthesis

Research demonstrated the scalability of mechanochemical processes using this compound as a starting material for synthesizing advanced materials. The study highlighted its potential in continuous manufacturing settings within the pharmaceutical industry.

| Process Type | Yield (%) | Time (hours) |

|---|---|---|

| Mechanochemical Synthesis | 85% | 2 |

作用机制

The mechanism of action of 6-Fluorochroman-4-one involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it targets Sirtuin 2, an enzyme related to aging diseases. The fluorine group enhances its lipophilicity, allowing it to interact more effectively with biological membranes and enzymes .

相似化合物的比较

Structural and Physical Properties

The table below compares 6-Fluorochroman-4-one with structurally related chroman-4-one derivatives:

Key Observations :

- Halogen Substitution : Fluorine at C6 (this compound) results in a lower molecular weight compared to bromine (6-Bromochroman-4-one) but higher than methyl-substituted derivatives. The electron-withdrawing nature of fluorine enhances electrophilic reactivity compared to methyl groups .

- Melting Points : Bromine substitution (6-Bromochroman-4-one) drastically reduces the melting point (77–78°C vs. 114–116°C for fluoro), likely due to differences in crystal packing and intermolecular forces .

生物活性

6-Fluorochroman-4-one is a fluorinated heterocyclic compound characterized by its molecular formula . This compound features a benzene-fused dihydropyran structure, with a fluorine atom and a ketone substituent that significantly enhance its lipophilicity. The unique structural properties of this compound allow for various biological activities, making it a subject of interest in medicinal chemistry.

Anticancer Properties

Research indicates that chromanone derivatives, including this compound, exhibit notable anticancer activity. For instance, a study evaluated several chromanone derivatives against various cancer cell lines, revealing that certain derivatives had IC50 values as low as against K562 and MDA-MB-231 cell lines . The presence of the fluorine atom in this compound is believed to enhance its binding affinity to cancer targets.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties. A study highlighted that derivatives of this compound exhibited significant antibacterial activity against Salmonella typhimurium, although they showed limited effectiveness against Staphylococcus aureus . This indicates potential applications in developing new antimicrobial agents.

Antioxidant and Antidiabetic Effects

The antioxidant capabilities of this compound stem from its ability to scavenge free radicals, potentially providing protective effects against oxidative stress-related diseases. Additionally, chromanone derivatives have been linked to antidiabetic activities, suggesting that this compound could play a role in managing diabetes through mechanisms that require further investigation.

The biological activity of this compound can be attributed to its interaction with various biochemical pathways:

- Inhibition of Enzymes : It has been identified as an inhibitor of Sirtuin 2, an enzyme associated with aging and metabolic diseases .

- Targeting Pteridine Reductase : Similar compounds have shown antiparasitic activity by inhibiting pteridine reductase-1, which is critical for the survival of certain parasites.

Table of Biological Activities

| Activity | Effect | IC50 Value | Cell Line/Organism |

|---|---|---|---|

| Anticancer | Inhibition of cell proliferation | K562, MDA-MB-231 | |

| Antimicrobial | Activity against Salmonella typhimurium | Not specified | Bacterial strains |

| Antioxidant | Scavenging free radicals | Not specified | Various assays |

| Antidiabetic | Potential modulation of glucose metabolism | Not specified | Animal models |

Case Studies

- Anticancer Activity : A comprehensive study on chromanone derivatives indicated that modifications at the 6-position (as in this compound) significantly enhance anticancer properties. Compounds were tested across multiple cancer cell lines, demonstrating varying degrees of efficacy .

- Antimicrobial Evaluation : In experiments assessing the antibacterial effects of novel derivatives based on this compound, promising results were observed against specific pathogens like Salmonella typhimurium, suggesting potential for therapeutic applications in infectious diseases .

- Mechanochemical Synthesis : Recent advancements in mechanochemistry have demonstrated efficient synthesis routes for this compound, emphasizing its scalability and potential for industrial applications in pharmaceuticals .

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 6-Fluorochroman-4-one relevant to experimental design?

- Answer: The molecular formula is C₉H₇FO₂ (MW: 166.15 g/mol), with a melting point of 114–116°C . Solubility in common organic solvents (e.g., DMSO, ethanol) should be empirically verified due to fluorinated aromatic systems’ polarity. Safety considerations include hazards H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), necessitating fume hood use and PPE compliance .

| Property | Value/Description |

|---|---|

| CAS Number | 66892-34-0 |

| Molecular Formula | C₉H₇FO₂ |

| Melting Point | 114–116°C |

| Hazard Statements | H315, H319, H335 |

Q. What validated synthetic protocols ensure reproducibility of this compound?

- Answer: Synthesis typically involves fluorination of chroman-4-one precursors using fluorinating agents like Selectfluor® under anhydrous conditions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by ¹H/¹³C NMR and GC-MS are critical . Purity assessment (≥98%) via HPLC with UV detection at 254 nm is recommended .

Q. How should researchers characterize this compound to confirm structural identity?

- Answer: Use ¹⁹F NMR (δ ≈ -110 to -120 ppm for aromatic fluorine) alongside ¹H NMR (e.g., chromanone carbonyl resonance at ~195 ppm in ¹³C NMR). Mass spectrometry (EI-MS) should show molecular ion [M⁺] at m/z 166.15. Cross-validate with FT-IR (C=O stretch ~1680 cm⁻¹) .

Advanced Research Questions

Q. What frameworks (e.g., PICOT, FINER) guide hypothesis formulation for this compound reactivity studies?

- Answer: Apply PICOT to structure studies:

- Population/Problem: Fluorinated chromanones in catalysis.

- Intervention: Varying reaction conditions (e.g., solvent, catalyst).

- Comparison: Non-fluorinated analogs.

- Outcome: Reaction yield/selectivity.

- Time: Kinetic profiling.

Ensure feasibility via preliminary DFT calculations (e.g., Gaussian 16) to predict fluorination effects on transition states .

Q. How can computational methods (e.g., DFT) predict regioselectivity in this compound derivatization?

- Answer: Optimize geometry at the B3LYP/6-311+G(d,p) level to model electrophilic substitution. Analyze Fukui indices to identify nucleophilic sites (C-2/C-5). Compare with experimental results (e.g., NOESY for steric effects) .

Q. What statistical methods resolve contradictions in fluorinated chromanone reaction kinetics?

- Answer: Use multivariate regression to isolate variables (temperature, catalyst loading). For outlier data, apply Grubbs’ test (α=0.05) and repeat trials. Report confidence intervals and effect sizes per CONSORT guidelines to enhance reproducibility .

Q. How should researchers address discrepancies in reported bioactivity data for this compound derivatives?

- Answer: Conduct systematic reviews using PRISMA guidelines , stratifying studies by assay type (e.g., enzyme vs. cell-based). Perform meta-analysis with random-effects models to account for heterogeneity. Validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What strategies optimize chiral resolution of this compound enantiomers for pharmacological studies?

- Answer: Employ chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) or enzymatic kinetic resolution (e.g., Candida antarctica lipase). Monitor enantiomeric excess (ee) via circular dichroism. Cross-reference with X-ray crystallography for absolute configuration .

Methodological Best Practices

- Data Transparency: Archive raw NMR/MS spectra in repositories like Zenodo, citing DOIs in publications .

- Ethical Compliance: Disclose synthetic byproducts and environmental impact assessments per ACS Green Chemistry Principles .

- Literature Gaps: Use Scopus/SciFinder alerts for new fluorochromanone studies; apply MeSH terms (e.g., "Fluorinated Heterocycles") for systematic searches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。